![molecular formula C11H9BrOS B185658 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one CAS No. 353487-39-5](/img/structure/B185658.png)
1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one
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Overview
Description
1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. It is also known as 5-Bromo-3-(1-oxopropyl)-1-benzothiophene and is commonly used in scientific research applications.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one involves the inhibition of specific enzymes such as protein kinase C and protein kinase D. This inhibition leads to the disruption of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects
The biochemical and physiological effects of this compound are dependent on the specific proteins and cellular processes being targeted. Inhibition of protein kinase C and protein kinase D can lead to the disruption of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one in lab experiments is its specificity towards certain proteins and cellular processes. This allows for targeted studies and a better understanding of specific cellular pathways. However, one limitation is that the inhibition of specific enzymes may lead to off-target effects and unintended consequences.
Future Directions
There are many future directions for the study of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one. One direction is the development of more specific and potent inhibitors of protein kinase C and protein kinase D. Another direction is the study of the effects of this compound on other cellular pathways and processes. Additionally, the use of this compound as a tool compound in drug discovery and development is an area of potential future research.
Synthesis Methods
The synthesis of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one can be achieved through various methods. One of the most common methods is the reaction of 5-bromo-1-benzothiophene-3-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.
Scientific Research Applications
1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one is commonly used in scientific research applications as a tool compound to study the function of specific proteins. It has been shown to inhibit the activity of certain enzymes such as protein kinase C and protein kinase D, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
properties
CAS RN |
353487-39-5 |
---|---|
Molecular Formula |
C11H9BrOS |
Molecular Weight |
269.16 g/mol |
IUPAC Name |
1-(5-bromo-1-benzothiophen-3-yl)propan-1-one |
InChI |
InChI=1S/C11H9BrOS/c1-2-10(13)9-6-14-11-4-3-7(12)5-8(9)11/h3-6H,2H2,1H3 |
InChI Key |
ZJRDAGPTEMFYBI-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CSC2=C1C=C(C=C2)Br |
Canonical SMILES |
CCC(=O)C1=CSC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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